(2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol
Description
This compound is a methanol derivative featuring a 2-isopropyl-1-methylimidazole moiety linked to a 4-isopropylphenyl group. Such structural attributes suggest applications in medicinal chemistry, particularly as intermediates for drug candidates targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
(3-methyl-2-propan-2-ylimidazol-4-yl)-(4-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-11(2)13-6-8-14(9-7-13)16(20)15-10-18-17(12(3)4)19(15)5/h6-12,16,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBIUBZZLZHBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CN=C(N2C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 272.4 g/mol
- IUPAC Name : (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol
The compound consists of an imidazole ring and a phenolic structure, which may contribute to its biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, imidazole derivatives have been shown to exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Case Study : A study evaluated the antibacterial activity of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 mg/mL, suggesting strong antibacterial properties .
Antioxidant Activity
Antioxidant activity is another crucial aspect of biological activity for many organic compounds. The presence of hydroxyl groups in the structure can enhance antioxidant potential by scavenging free radicals.
- Research Findings : A comparative analysis of various phenolic compounds revealed that those with similar structural motifs to (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol demonstrated significant antioxidant activity, measured using DPPH and FRAP assays. The antioxidant capacity was correlated with the number of hydroxyl groups present .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways involving imidazole-containing enzymes.
- Mechanism Insight : Enzyme assays indicated that imidazole derivatives could inhibit enzymes involved in bacterial metabolism, potentially leading to decreased viability of pathogenic strains .
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an imidazole ring, which is known for its ability to participate in hydrogen bonding and coordination with metal ions. The presence of isopropyl and phenyl groups enhances its lipophilicity, making it suitable for interactions with biological membranes.
Histone Demethylase Inhibition
One of the notable applications of this compound is in the inhibition of histone demethylases, specifically KDM2B. Histone demethylases play a crucial role in epigenetic regulation, affecting gene expression and cellular processes. The compound's ability to inhibit KDM2B has been linked to potential therapeutic strategies for cancer treatment, where modulation of gene expression is critical .
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. Studies have shown that (2-isopropyl-1-methyl-1H-imidazol-5-yl)(4-isopropylphenyl)methanol can induce apoptosis in cancer cells by disrupting cellular signaling pathways . This mechanism highlights its potential as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial membranes, potentially leading to cell lysis or inhibition of growth . Further investigations are necessary to quantify these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Comparison with Similar Compounds
a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS not specified)
- Structure : Features a nitro group at the 5-position of the imidazole ring and a chloromethyl substituent on the phenyl group.
- Synthesis: Derived from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol via chlorination with SOCl₂, a classical method for converting alcohols to chlorides .
- Key Differences: The nitro group increases polarity and may confer antimicrobial activity, as nitroimidazoles are known for such properties. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the target compound .
b. Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate
- Structure: Contains a nitroimidazole core, an ester group, and a hydroxyl-propanoate side chain.
- Synthesis: Prepared via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, which facilitate coupling of carbonyl derivatives with chloromethyl intermediates .
- Key Differences : The ester group improves solubility in organic solvents compared to the target’s isopropyl groups. However, esterase sensitivity may limit metabolic stability in biological systems .
c. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(diphenyl)methanol (CAS 302815-38-9)
- Structure : Replaces the 4-isopropylphenyl group with a diphenyl moiety.
- The diphenyl group may elevate lipophilicity (logP), impacting membrane permeability differently than the target’s isopropylphenyl group .
Physicochemical Properties
- Melting Points : The nitro and chloromethyl groups in compound 2.1a increase polarity, raising its melting point (120°C) compared to the target compound, which lacks these polar substituents .
- logP Trends : The diphenyl analog (2.1c) has the highest logP due to aromatic hydrophobicity, while the ester-containing compound (2.1b) is more hydrophilic .
Q & A
Q. How can crystallization conditions be optimized for X-ray diffraction-quality crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
